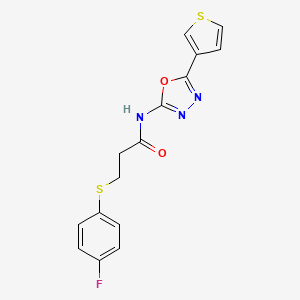

3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and a propanamide chain bearing a 4-fluorophenylthio moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capabilities, which are critical in drug design .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S2/c16-11-1-3-12(4-2-11)23-8-6-13(20)17-15-19-18-14(21-15)10-5-7-22-9-10/h1-5,7,9H,6,8H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJNBJUCBSDVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1,3,4-oxadiazole ring, followed by the introduction of the thiophene and fluorophenyl groups. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and oxadiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. Studies have reported IC50 values in the low micromolar range for similar compounds, suggesting that modifications in the structure can lead to enhanced cytotoxicity against these cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MCF-7 | 3.2 |

| 37b | A549 | 8.4 |

| 44 | HT-29 | 0.31 |

The anticancer activity may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in tumor progression.

Antimicrobial Activity

The presence of thiophene and oxadiazole groups in the structure has been linked to antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains. For example, derivatives of oxadiazole have shown promising antibacterial activity at concentrations as low as 10 µg/mL.

Research on thiazolidinone derivatives suggests that modifications leading to enhanced lipophilicity can improve antimicrobial activity against resistant strains.

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant potential. The presence of specific substituents can enhance the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Studies

In a study evaluating various oxadiazole derivatives, several compounds were found to significantly reduce cell viability in MCF-7 and HT-29 cell lines, indicating the potential for further development into anticancer agents.

Antimicrobial Efficacy

Research on thiazolidinone derivatives suggests that modifications leading to enhanced lipophilicity can improve antimicrobial activity against resistant strains.

Wirkmechanismus

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares the target compound with structurally related derivatives from the evidence:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenylthio group in the target compound contrasts with electron-donating groups (e.g., methyl in 8d, amino in 8g) and strong electron-withdrawing substituents (e.g., nitro in 8h). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine in 7a .

- Melting Points : Higher melting points (e.g., 158–159°C for 8h) correlate with nitro or sulfonyl groups, suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but may align with thiophene-containing analogs .

Biologische Aktivität

3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₅H₁₂F N₃O₂S₂, with a molecular weight of 349.40 g/mol. It includes a 4-fluorophenyl thio group attached to a propanamide backbone and a thiophene-substituted oxadiazole ring.

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. For instance, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays revealed that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 12 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis .

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In a mouse model, treatment with the compound resulted in a significant reduction in tumor size compared to the control group. Histological analysis showed increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 3-((4-fluorophenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide?

- Methodology : The compound can be synthesized via a multi-step approach:

Thioether formation : React 4-fluorothiophenol with a propanamide derivative bearing a leaving group (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-fluorophenylthio intermediate .

Oxadiazole ring construction : Couple the intermediate with 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Analyze in DMSO-d₆ to observe characteristic shifts (e.g., thiophen-3-yl protons at δ 7.2–7.8 ppm, fluorophenyl protons as a doublet near δ 7.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Single-crystal X-ray diffraction : Resolve the crystal structure to verify bond lengths and angles (e.g., C–S bond ~1.78 Å, oxadiazole ring planarity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

- Methodology :

- Design of Experiments (DoE) : Use a factorial design to test variables like temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (FeCl₃ vs. ZnCl₂). Response surface methodology (RSM) can identify optimal conditions .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., using a microreactor at 100°C with 20-minute residence time) .

Q. How to resolve discrepancies in biological activity data across different assays?

- Methodology :

- Dose-response validation : Re-test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using a standardized protocol (e.g., 0.1–100 µM range, triplicate measurements) .

- Solubility adjustment : Use co-solvents (e.g., DMSO/PEG 400) to ensure consistent bioavailability and mitigate false negatives .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., COX-2 or kinases) based on the oxadiazole-thiophene pharmacophore. Validate with MD simulations (50 ns trajectories) to assess binding stability .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to guide structural modifications .

Q. How to address stability issues during long-term storage?

- Methodology :

- Accelerated degradation studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use lyophilization or argon-blanketed vials to mitigate hydrolysis/oxidation .

Data Contradiction Analysis

Q. Conflicting spectral data for the fluorophenylthio moiety: How to troubleshoot?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish fluorophenyl from thiophene protons) .

- Isotopic labeling : Synthesize a deuterated analog to confirm peak assignments in complex regions .

Q. Inconsistent crystallography results: What factors cause variability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.